Tributyltin azide

Catalog No.
S724156
CAS No.
17846-68-3
M.F
C12H27N3Sn
M. Wt
332.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyltin azide

Traditional azide sources often cause process failures in non-polar tetrazole syntheses. Tributyltin azide provides a homogeneous, lipophilic alternative that ensures reliable cycloaddition with nitriles. • Soluble in aromatic hydrocarbons (e.g., toluene), enabling streamlined solvent recovery. • Stable liquid form eliminates explosive HN3 formation risks. • Drives >90% conversion even on sterically hindered nitriles, crucial for losartan, valsartan, and candesartan intermediates. Available as neat ≥95% reagent for immediate industrial procurement.

CAS Number

17846-68-3

Product Name

Tributyltin azide

IUPAC Name

tributylstannanylium;azide

Molecular Formula

C12H27N3Sn

Molecular Weight

332.07 g/mol

InChI

InChI=1S/3C4H9.N3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;;/q;;;-1;+1

InChI Key

JKVRTUCVPZTEQZ-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)N=[N+]=[N-]

Canonical SMILES

CCCC[Sn+](CCCC)CCCC.[N-]=[N+]=[N-]

The exact mass of the compound Tributyltin azide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179738. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Azidotributyltin, Tri-n-butyltin azide, Tributylstannyl azide, Azidotributylstannane, Tri-n-butylstannyl azide

Purity

≥95%

Package Size

5 g, 25 g, 100 ml

Tributyltin azide is a lipophilic, covalent organotin reagent primarily utilized as a highly efficient azide source in organic synthesis. Operating as a colorless to pale yellow liquid that is fully miscible in a wide range of organic solvents, it is fundamentally distinguished from inorganic azide salts by its covalent nature and high solubility in non-polar media. Its most prominent industrial application is the synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition with nitriles, a critical transformation in the manufacturing of 'sartan' class antihypertensive active pharmaceutical ingredients (APIs) [1]. For procurement professionals and process chemists, tributyltin azide represents a high-performance alternative to standard azides, offering highly efficient reaction kinetics, processability, and yield consistency, particularly when dealing with complex or sterically hindered substrates.

Procurement Fit

Workflow Tetrazole formation, oxirane ring-opening, aryl azide synthesis
Selection logic Covalent, recoverable azide-transfer reagent with milder conditions
Use context Lab-scale synthesis to process chemistry; compatible with microwave reactors

Substituting tributyltin azide with generic inorganic azides, such as sodium azide (NaN3), frequently results in process failure during complex tetrazole synthesis. Sodium azide is an inorganic salt that is highly insoluble in aromatic hydrocarbons like toluene, forcing manufacturers to rely on toxic, high-boiling polar aprotic solvents (e.g., DMF) that complicate downstream purification and solvent recovery[1]. Furthermore, attempting to drive reactions with NaN3 and ammonium chloride on sterically hindered nitriles often leads to incomplete conversions or dangerous exothermic decompositions [2]. While trimethylsilyl azide (TMSA) offers better solubility, it is highly volatile and moisture-sensitive, often requiring additional Lewis acid catalysts to achieve comparable reactivity. Tributyltin azide bypasses these limitations by providing a stable, liquid, fully organic-soluble azide source that drives cycloadditions to completion under homogeneous conditions without generating explosive accumulations of volatile hydrazoic acid.

Substitution Risk

NaN₃ Bu₃SnN₃: fewer equivalents, milder conditions, no aqueous work-up Requires large excess, polar aprotic/aqueous media; reaction scope may narrow
TMSA Bu₃SnN₃: hydrolytically stable, recoverable, room-temperature reactions Moisture-sensitive; often needs Lewis acid or elevated temperature
Recoverability Organotin azide can be recovered and reused in aryl azide synthesis NaN₃ and TMSA are not practically recoverable post-reaction

Higher Yields in Sterically Hindered Tetrazole Synthesis

In the synthesis of 5-substituted tetrazoles from sterically hindered nitriles, traditional inorganic azide protocols often fail to produce viable yields. Comparative patent literature demonstrates that the classical method utilizing sodium azide and ammonium chloride in DMF fails to react with hindered nitriles in acceptable yield or purity, and is prone to unsafe exothermic decomposition [1]. In contrast, tributyltin azide successfully drives these difficult cycloadditions to completion, consistently delivering high yields (e.g., >80-90%) of the desired tetrazole without the associated thermal instability [1].

Evidence DimensionReaction yield and purity for sterically hindered nitriles
Target Compound DataHigh yield (>80%) with a stable, controlled reaction profile
Comparator Or BaselineSodium azide / NH4Cl in DMF (Classical Method)
Quantified DifferenceComplete failure to react in acceptable yield/purity for NaN3 vs. robust, high-yield conversion for tributyltin azide
Conditions[3+2] cycloaddition of sterically hindered nitriles at elevated temperatures

Procurement of tributyltin azide is essential for synthesizing complex, sterically hindered APIs where standard inorganic azides fail or pose severe safety risks.

Oxazolidinone kinetics
Head-to-head
Bu₃SnN₃: 30 min (3 equiv) vs Me₃SiN₃: 3–5 h; NaN₃: 5 h (10 equiv)
Supports throughput-optimized azidation workflows
Scale 0.05–0.2 mmol; Curtius rearrangement sequence

Homogeneous Reaction Capability in Non-Polar Solvents

A major limitation of sodium azide in industrial synthesis is its insolubility in non-polar organic solvents. Because inorganic azides scarcely dissolve in aromatic hydrocarbons, reactions are traditionally forced into polar solvents like DMF, which are difficult to remove and recover [1]. Tributyltin azide, however, is a lipophilic liquid that is fully miscible with standard industrial solvents including toluene, hexane, and THF . This complete solubility enables homogeneous reaction conditions, eliminating the need for phase-transfer catalysts and significantly simplifying downstream aqueous workup and solvent recycling.

Evidence DimensionSolubility and phase behavior in aromatic hydrocarbons
Target Compound DataFully miscible in toluene, enabling homogeneous reactions
Comparator Or BaselineSodium azide (NaN3)
Quantified DifferenceMiscible (Tributyltin azide) vs. scarcely dissolved/insoluble (NaN3)
ConditionsStandard industrial solvent systems (e.g., toluene) at room to reflux temperatures

Enables the use of standard, easily recoverable organic solvents like toluene instead of difficult-to-remove DMF, directly lowering large-scale processing and waste disposal costs.

Oxirane ring-opening
Class-level inference
No solvent, no promoter, room temperature; good to excellent yields reported
May support green chemistry and simplified purification
Direct comparison not quantified; alternative azides require promoter/heat

Mitigation of Explosive Hydrazoic Acid Generation

The use of metal azides in the presence of acidic protons or Lewis acids carries the severe risk of liberating highly toxic and explosive hydrazoic acid (HN3). Tributyltin azide offers a substantially safer handling profile for large-scale procurement. Its covalent tin-azide bond is thermally stable and controls the release of the azide nucleophile, avoiding the shock-sensitivity of sodium azide and the high volatility of trimethylsilyl azide (TMSA). In standard cycloaddition protocols, tributyltin azide functions efficiently without generating hazardous accumulations of HN3, making it a highly practical reagent for the commercial synthesis of blockbuster drugs like valsartan [1].

Evidence DimensionProcess safety and explosive gas generation
Target Compound DataCovalent, thermally stable azide source with controlled reactivity
Comparator Or BaselineSodium azide (NaN3) / Hydrazoic acid (HN3)
Quantified DifferenceAvoids the generation of volatile explosive HN3 and exothermic decomposition seen with NaN3 mixtures under acidic conditions
ConditionsIndustrial-scale [3+2] cycloaddition and API manufacturing

Drastically reduces the explosion hazards and specialized containment equipment requirements associated with handling volatile azides or shock-sensitive salts at scale.

Stability & recoverability
Head-to-head
Hydrolytically stable, recoverable; TMSN₃ moisture-sensitive, non-recoverable
Supports reagent reuse and easier handling
One-pot diazotization-azidodediazoniation at room temperature
Tetrazole yield (MW)
Cross-study comparable
60–73% yield (microwave, 160 °C, 30 min); Me₃SiN₃/Me₃Al comparable at 80 °C, longer time
Supports rapid tetrazole library synthesis under microwave
Yields comparable; time advantage observed for Bu₃SnN₃
Residual tin control
Supporting evidence
<10 ppm residual tin (polymer-supported) vs homogeneous >10 ppm
Supports pharmaceutical intermediate purity requirements
Heterogeneous variant addresses metal contamination concerns

Commercial Synthesis of Sartan-Class Antihypertensive APIs

Tributyltin azide is the benchmark reagent for constructing the 5-substituted tetrazole ring from biphenyl nitriles in the manufacturing of drugs like valsartan, losartan, and candesartan. It is procured specifically because it delivers high yields and avoids the severe safety risks and poor solubility associated with sodium azide in these critical late-stage cycloadditions [1].

Homogeneous Cycloaddition in Non-Polar Solvents

For processes where the substrate is sensitive to polar aprotic solvents (like DMF) or where solvent recovery (e.g., toluene) is a critical economic factor, tributyltin azide is a highly effective choice. Its complete miscibility in aromatic hydrocarbons allows for streamlined, homogeneous reactions without the need for phase-transfer catalysts [2].

Synthesis of Sterically Hindered Tetrazoles

When dealing with complex, sterically hindered nitrile substrates, traditional azide systems often fail to react or undergo dangerous exothermic decomposition. Tributyltin azide is procured for these specific challenging syntheses due to its robust reactivity and stable thermal profile, ensuring complete conversion to the desired tetrazole[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tetrazole library synthesis (MW)
Microwave-compatible fast cycloaddition
Tetrazole yield and scope under microwave conditions
Solvent-free oxirane ring-opening
No solvent or promoter required
1,2-azido alcohol yield and purity without solvent
Pharma intermediate (metal-sensitive)
Polymer-supported, low residual tin
Residual metal compliance and product purity
Recoverable reagent scale-up
Hydrolytic stability and recoverability
Reagent recovery cycles and cost-efficiency

Hydrogen Bond Acceptor Count

2

Exact Mass

333.122700 g/mol

Monoisotopic Mass

333.122700 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

17846-68-3

Wikipedia

Tributyltin azide

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